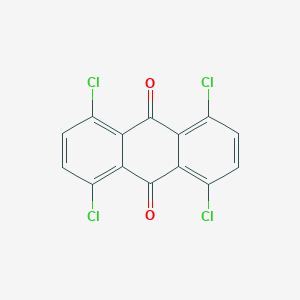
1,4,5,8-四氯蒽醌
描述
1,4,5,8-Tetrachloroanthraquinone is a chemical compound that serves as a base compound for the synthesis of various derivatives with potential applications, including anticancer agents. It is related to anthraquinone derivatives, which are known for their diverse applications in dyes and medicinal chemistry.
Synthesis Analysis
The synthesis of 1,4,5,8-tetrachloroanthraquinone and its derivatives involves several chemical reactions. For instance, the synthesis of 1,4,5,8-tetrakis(arylamino)anthraquinones is achieved by the condensation of precursors such as 4,5-dinitrochrysazin (DNCZ) and 5,8-dichloroquinizarin (DCQZ) with arylamines in the presence of boric acid, sometimes with the addition of zinc powder . Another derivative, 1,4,5,8-Tetrakis-[(2-N,N-dimethylaminoethyl)amino]anthraquinone, was synthesized and purified to a high degree, showing potential as an anticancer agent . Additionally, the synthesis of blue acid dyestuffs from 1-amino-2,4-dichloroanthraquinone involves chlorination, condensation with arylamines, and sulfonation .
Molecular Structure Analysis
The molecular structure of 1,4,5,8-tetrachloroanthraquinone derivatives is characterized by the presence of various functional groups attached to the anthraquinone core. These modifications significantly influence the properties and reactivity of the molecules. For example, the introduction of arylamino groups leads to compounds that absorb in the near-infrared region . The molecular structure also plays a crucial role in the anticancer properties of these compounds, as they can intercalate DNA and inhibit topoisomerase II enzyme .
Chemical Reactions Analysis
Chemical reactions involving 1,4,5,8-tetrachloroanthraquinone derivatives are diverse and include condensation, chlorination, sulfonation, and reduction processes. These reactions are critical for the synthesis of dyes and potential anticancer drugs. For example, the chlorination of 1-aminoanthraquinone leads to the formation of 1-amino-2,4-dichloroanthraquinone, which is a precursor for blue acid dyes . The reactivity of these compounds is also influenced by their ability to form prototropic tautomers and rotational isomers .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,4,5,8-tetrachloroanthraquinone derivatives are determined by their molecular structure. The introduction of different substituents can lead to changes in solubility, absorption spectra, and reactivity. For instance, the tetrakis(arylamino) derivatives exhibit very good fastness to light and sublimation, making them suitable for dyeing polybutylene terephthalate film . The electronic absorption spectra of these compounds are influenced by the mode of intramolecular hydrogen bonding and the presence of substituents . The anticancer properties of certain derivatives are attributed to their interaction with DNA and inhibition of topoisomerase II .
科学研究应用
抗癌特性1,4,5,8-四氯蒽醌已被研究作为潜在抗癌药物的基础化合物。一个衍生物,1,4,5,8-四[(2-N,N-二甲基氨基乙基)氨基]蒽醌,在筛选实验中显示出比一些现有抗癌药物更强的细胞毒性,表明其在癌症治疗中的潜力(Ishmael & Adelsteinsson, 2014)。
稳定红色色素的开发1,4,5,8-四氯蒽醌已被用作合成N-杂环十二烯衍生物的起始物质,这些衍生物具有类似于苝染料的光稳定性,并被认为是有前途的着色剂(Duan, Schollmeyer, Müllen, & Li, 2018)。
脱硝过程中的生物催化效应研究表明,当作为新型醋酸纤维素技术中的固定氧化还原中介体使用时,这种化合物能够增强亚硝酸盐脱硝速率。固定化的1,4,5,8-四氯蒽醌表现出最佳的生物催化效应,显著提高了亚硝酸盐脱硝速率(Li et al., 2013)。
近红外吸收染料1,4,5,8-四氯蒽醌已被用于合成1,4,5,8-四(芳基氨基)蒽醌,这些化合物在近红外光谱中吸收,并可用于着色具有高耐光性的材料(Chao, 1992)。
合成用于染料和颜料的蒽醌衍生物这种化合物在各种蒽醌衍生物的合成中起着关键作用,这些衍生物在染料和颜料的生产中具有重要意义。这些衍生物在着色织物和其他材料方面具有应用,展示了1,4,5,8-四氯蒽醌在工业应用中的多功能性(Law, Kaplan, & Tarnawskyj, 1991)。
未来方向
1,4,5,8-Tetrachloroanthraquinone has been used as a starting material in the synthesis of a N-heterocoronene derivative, which shows similar photostability as perylene dyes, qualifying it as a promising colorant . This suggests potential future directions in the development of new colorants. Additionally, it has been used in the study of nitrite denitrification, suggesting potential applications in environmental science .
属性
IUPAC Name |
1,4,5,8-tetrachloroanthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H4Cl4O2/c15-5-1-2-6(16)10-9(5)13(19)11-7(17)3-4-8(18)12(11)14(10)20/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUJPMUKIEFLXRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1Cl)C(=O)C3=C(C=CC(=C3C2=O)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H4Cl4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5058850 | |
| Record name | 9,10-Anthracenedione, 1,4,5,8-tetrachloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5058850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4,5,8-Tetrachloroanthraquinone | |
CAS RN |
81-58-3 | |
| Record name | 1,4,5,8-Tetrachloro-9,10-anthracenedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81-58-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4,5,8-Tetrachloroanthraquinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000081583 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 81-58-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=513487 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9,10-Anthracenedione, 1,4,5,8-tetrachloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 9,10-Anthracenedione, 1,4,5,8-tetrachloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5058850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4,5,8-tetrachloroanthraquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.240 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,4,5,8-Tetrachloroanthraquinone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LJC28L6W8L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



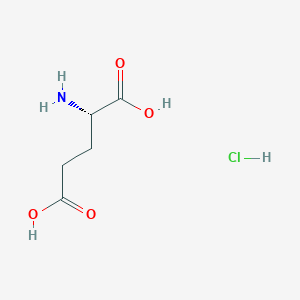
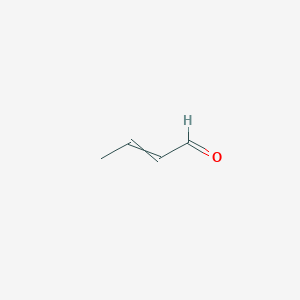
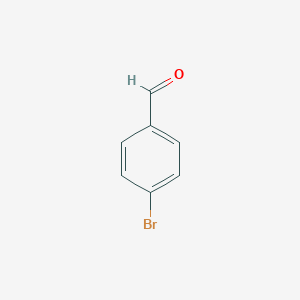
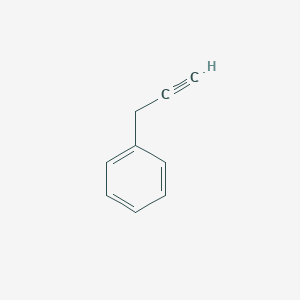
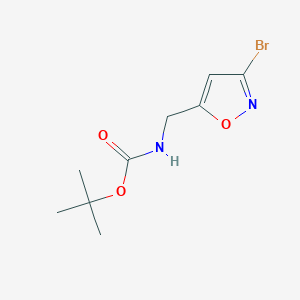
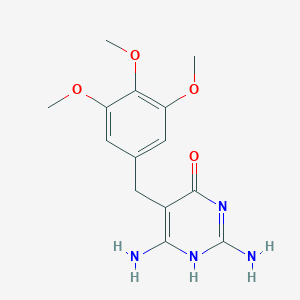
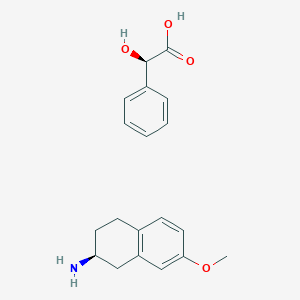
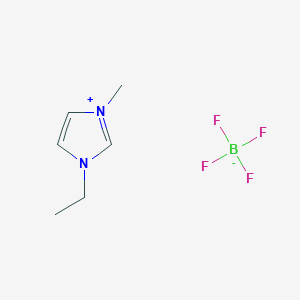
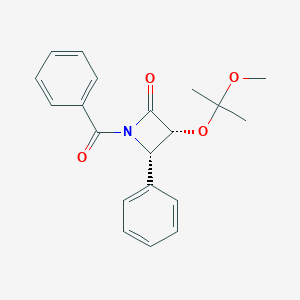
![Benzoic acid, 4-[4-(phenylmethoxy)phenoxy]-](/img/structure/B125615.png)
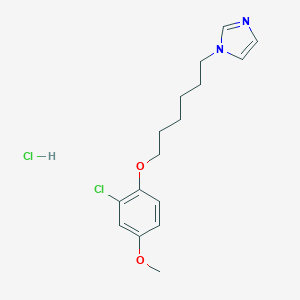
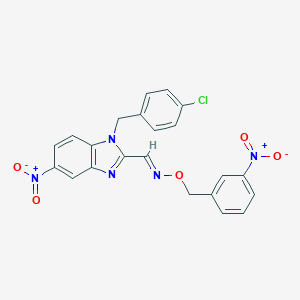
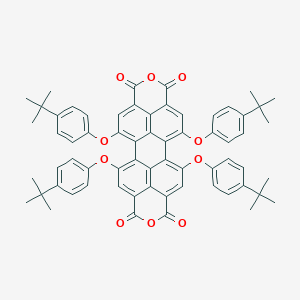
![2,7-Bis(chloromethyl)-5,10-dimethoxy-3,8-dimethylpyrimido[4,5-g]quinazoline-4,9-dione](/img/structure/B125623.png)